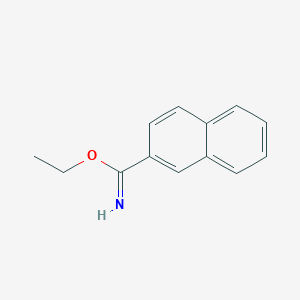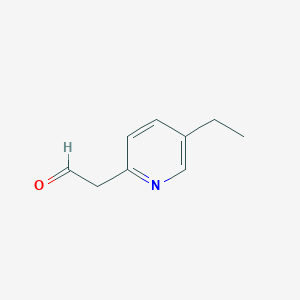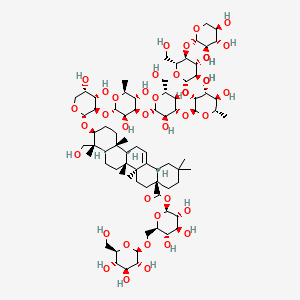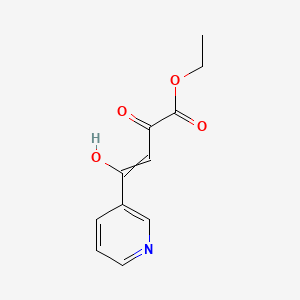![molecular formula C13H13FN2 B12443414 [(4-Fluorophenyl)phenylmethyl]hydrazine CAS No. 1016741-34-6](/img/structure/B12443414.png)
[(4-Fluorophenyl)phenylmethyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Fluorofenil)(fenil)metil]hidrazina es un compuesto orgánico con la fórmula molecular C13H13FN2. Es un derivado de la hidrazina, donde uno de los átomos de hidrógeno es reemplazado por un grupo (4-fluorofenil)(fenil)metil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(4-fluorofenil)(fenil)metil]hidrazina normalmente implica la reacción de 4-fluorobenzaldehído con fenilhidrazina en presencia de un catalizador adecuado. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. El esquema general de la reacción es el siguiente:
[ \text{4-Fluorobenzaldehído} + \text{Fenilhidrazina} \rightarrow \text{[(4-Fluorofenil)(fenil)metil]hidrazina} ]
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede aumentar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
[(4-Fluorofenil)(fenil)metil]hidrazina experimenta diversas reacciones químicas, entre las que se incluyen:
Oxidación: El compuesto se puede oxidar para formar azinas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de hidrazonas u otros productos reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde el átomo de flúor o la fracción hidrazina se reemplaza por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr la sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir azinas, mientras que la reducción puede producir hidrazonas.
Aplicaciones Científicas De Investigación
[(4-Fluorofenil)(fenil)metil]hidrazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente farmacéutico, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de [(4-fluorofenil)(fenil)metil]hidrazina implica su interacción con dianas moleculares específicas. El compuesto puede formar enlaces covalentes con sitios nucleófilos en proteínas y enzimas, lo que lleva a la inhibición o modulación de su actividad. Las vías y dianas exactas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Fenilhidrazina: Un derivado de hidrazina más simple con reactividad similar.
4-Fluorofenilhidrazina: Otro compuesto de hidrazina fluorado con propiedades distintas.
(4-Trifluorometil)fenilmetilhidrazina: Un compuesto relacionado con un grupo trifluorometil en lugar de un átomo de flúor.
Singularidad
[(4-Fluorofenil)(fenil)metil]hidrazina es única debido a la presencia de grupos flúor y fenil, que confieren propiedades químicas y biológicas específicas. El átomo de flúor aumenta la estabilidad y reactividad del compuesto, mientras que los grupos fenil contribuyen a su hidrofobicidad y capacidad para interactuar con sistemas aromáticos.
Propiedades
Número CAS |
1016741-34-6 |
|---|---|
Fórmula molecular |
C13H13FN2 |
Peso molecular |
216.25 g/mol |
Nombre IUPAC |
[(4-fluorophenyl)-phenylmethyl]hydrazine |
InChI |
InChI=1S/C13H13FN2/c14-12-8-6-11(7-9-12)13(16-15)10-4-2-1-3-5-10/h1-9,13,16H,15H2 |
Clave InChI |
KGJKXTQOLRZGFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B12443335.png)
![1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12443338.png)




![N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B12443362.png)
![3-(2-Aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12443364.png)
![(3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12443365.png)
![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12443371.png)
![2-(9-Acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate](/img/structure/B12443384.png)


![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443410.png)
